molecular formula C18H15FN2O2S2 B2609419 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate CAS No. 1396710-31-8

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate

Cat. No.: B2609419
CAS No.: 1396710-31-8
M. Wt: 374.45
InChI Key: XPDQQMQGIHPMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[(4-fluorophenyl)sulfanyl]acetate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. Additionally, the combination of the benzothiazole and azetidine rings provides a unique structural framework that can interact with various molecular targets .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S2/c19-12-5-7-14(8-6-12)24-11-17(22)23-13-9-21(10-13)18-20-15-3-1-2-4-16(15)25-18/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQQMQGIHPMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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